molecular formula C18H19FN4O3S B2891560 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034385-60-7

4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2891560
CAS RN: 2034385-60-7
M. Wt: 390.43
InChI Key: RMZHEWPJVICWKR-UHFFFAOYSA-N
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Description

“4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not detailed in the available resources .

Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) explored the synthesis of benzenesulfonamides with potential applications in cytotoxicity, tumor specificity, and as inhibitors of carbonic anhydrase (CA). Although not directly studying 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, this research provides insights into similar compounds' roles in anti-tumor activity and enzymatic inhibition (Gul et al., 2016).

Cyclooxygenase-2 Inhibiting Properties

Pal et al. (2003) synthesized a series of compounds, including those with a substituted benzenesulfonamide moiety, evaluated for cyclooxygenase (COX-1/COX-2) inhibitory activities. This research is relevant for understanding the potential therapeutic applications of compounds similar to 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide in inflammation and pain management (Pal et al., 2003).

Photodynamic Therapy Applications

Pişkin et al. (2020) described the synthesis and characterization of zinc phthalocyanine compounds with substituted benzenesulfonamide groups. These compounds show promise in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Antimicrobial Agents

Research by Abbas et al. (2017) focused on synthesizing new benzenesulfonamide derivatives with antimicrobial properties. This study provides insights into how compounds with benzenesulfonamide moieties, similar to 4-ethoxy-3-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide, might be utilized in developing new antimicrobials (Abbas et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Unfortunately, the mechanism of action for this specific compound is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available in the accessed resources .

Future Directions

The future directions for research on this compound would depend on its potential applications. Unfortunately, specific future directions are not detailed in the available resources .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-3-26-18-5-4-15(9-16(18)19)27(24,25)22-11-13-8-14(12-20-10-13)17-6-7-21-23(17)2/h4-10,12,22H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZHEWPJVICWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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